molecular formula C5H10NO5P B12608907 [(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid CAS No. 883905-51-9

[(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid

Cat. No.: B12608907
CAS No.: 883905-51-9
M. Wt: 195.11 g/mol
InChI Key: AIHLRSIYMZMPDB-UHFFFAOYSA-N
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Description

[(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid is a compound that features a five-membered oxazolidinone ring with a phosphonic acid group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid typically involves the reaction of 1,2-amino alcohols with phosphonic acid derivatives. One common method includes the use of multicomponent reactions, such as metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization . These reactions are carried out under mild conditions and often result in good to excellent yields of the target product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar multicomponent reactions. The choice of reagents, catalysts, and solvents is optimized to ensure high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

[(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phosphonic acid group can participate in substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced oxazolidinone compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid involves its interaction with specific molecular targets. For example, oxazolidinone derivatives are known to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This prevents the formation of peptide bonds, thereby inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid is unique due to its phosphonic acid group, which imparts distinct chemical properties and potential applications. This differentiates it from other oxazolidinone derivatives and similar compounds.

Properties

CAS No.

883905-51-9

Molecular Formula

C5H10NO5P

Molecular Weight

195.11 g/mol

IUPAC Name

(5-methyl-2-oxo-1,3-oxazolidin-3-yl)methylphosphonic acid

InChI

InChI=1S/C5H10NO5P/c1-4-2-6(5(7)11-4)3-12(8,9)10/h4H,2-3H2,1H3,(H2,8,9,10)

InChI Key

AIHLRSIYMZMPDB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)O1)CP(=O)(O)O

Origin of Product

United States

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